molecular formula C16H18N6O2 B2983230 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide CAS No. 2034515-89-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

Cat. No. B2983230
CAS RN: 2034515-89-2
M. Wt: 326.36
InChI Key: YJCJAYZWGFMSCR-UHFFFAOYSA-N
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Description

The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide” is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound . Indolizine derivatives have been reported to have various biological activities such as anticancer, anti-tubercular, antiarrythmic, antioxidant, and anti-HIV .


Molecular Structure Analysis

The molecular structure of this compound would likely include an indolizine core, which is a fused ring system containing a pyridine ring and a pyrrole ring . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and specific spectroscopic properties .

Scientific Research Applications

Analytical Applications in Environmental Monitoring

Triazine-based hydrazine reagents have been developed for the determination of aldehydes in waters, showcasing their utility in environmental monitoring. These reagents, including analogs such as 4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) and N-methyl-4-N′,N′-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (MDMNTH), react with carbonyl compounds forming hydrazones. These compounds are then quantified using liquid chromatography with UV/vis or fluorescence detection, enabling sensitive and reproducible analysis of environmental samples (Kempter & Karst, 2000).

Synthesis and Structural Studies

Synthesis of heterocyclic compounds : Research into the synthesis and structural behavior of triazine derivatives includes exploring their reactions with nucleophiles and the preparation of various heterocyclic systems. These studies provide foundational knowledge on the chemical behavior and potential reactivity of triazine-based compounds, which could be relevant to the synthesis and application of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide" (Clark & Smith, 1972).

Corrosion Inhibition

Triazine derivatives as corrosion inhibitors : Triazine compounds have been investigated for their ability to inhibit corrosion in metals, a property that could suggest industrial applications for related compounds in protecting materials from environmental damage. These studies involve evaluating the efficiency of various triazine derivatives in preventing corrosion in specific conditions, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Singh et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin.

Future Directions

The future research directions for this compound could include further investigation of its biological activities, optimization of its synthesis process, and exploration of its potential applications in medicine or other fields .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJAYZWGFMSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

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